molecular formula C9H11N3O B12116275 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 223745-04-8

5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B12116275
CAS-Nummer: 223745-04-8
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: OLSHHFCQRNBAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is a chemical compound with the molecular formula C7H7N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require high temperatures and inert atmospheres to ensure the successful formation of the benzimidazolone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocarbonylation processes using similar reagents and conditions as in laboratory synthesis. The use of catalysts such as Pd(OAc)2 and La[N(SiMe3)2]3 can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazoles with various functional groups.

Wirkmechanismus

The mechanism of action of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it can inhibit the binding of histamine to its receptor, thereby modulating various physiological responses . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

223745-04-8

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

6-amino-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13)

InChI-Schlüssel

OLSHHFCQRNBAAK-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)N)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.